3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one

Lipophilicity Regioisomer comparison Chromatographic behavior

Regioisomer misidentification is a recurring failure point in pyridinone-based medicinal chemistry, causing HPLC method validation failures. 3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one (CAS 70449-22-8) is the definitive 3-aminomethyl regioisomer-its XlogP of -0.2 differs by 1.0 log unit from the 4-isomer (-1.2), ensuring baseline reversed-phase HPLC resolution. • N-Methyl reduces TPSA to 46.3 Ų (vs. 58.9 Ų des-methyl), satisfying CNS drug-likeness criteria for blood-brain barrier penetration. • Predicted pKa 8.73 enables pH-swing extraction: protonated below pH 7, free base extractable above pH 9. • Patent-cited HPK1 inhibitor building block (Chen Y et al., PCT Int. Appl., 2022). Hydrochloride salt (CAS 1890954-38-7) also available. Supplied at ≥95% purity; store at 2-8°C; ships ambient. Standard international B2B shipping available.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 70449-22-8
Cat. No. B1374130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one
CAS70449-22-8
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCN1C=CC=C(C1=O)CN
InChIInChI=1S/C7H10N2O/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,5,8H2,1H3
InChIKeyJDEADTYIKGFNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one: Structural and Physicochemical Profile


3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one (CAS 70449-22-8) is an N-methylated 2-pyridinone building block bearing a primary aminomethyl substituent at the 3-position . With a molecular formula of C₇H₁₀N₂O and molecular weight of 138.17 g/mol, it contains one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 97%, and its hydrochloride salt (CAS 1890954-38-7) is also accessible for applications requiring enhanced aqueous solubility [1].

Non-Interchangeability: Regioisomeric and N-Methyl Effects


Substituting 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one with a regioisomer such as the 4-aminomethyl analog (CAS 550369-61-4) or a des-methyl analog such as 3-(aminomethyl)-2(1H)-pyridinone (CAS 85468-38-8) is not chemically equivalent. The 3-position of the aminomethyl group adjacent to the carbonyl creates a distinct electronic environment that influences both the pKa of the primary amine (predicted pKa 8.73) and the reactivity of the scaffold in subsequent derivatization reactions. Furthermore, the N-methyl group reduces the topological polar surface area by approximately 12 Ų compared to the des-methyl analog , altering lipophilicity, chromatographic retention behavior, and potential membrane permeability. These differences directly affect synthetic yields in multi-step sequences, purification protocols, and the physicochemical properties of downstream products. The quantitative evidence below substantiates why procurement specifications must be compound-specific rather than class-generic.

Quantitative Differentiation from Closest Analogs


Lipophilicity Difference: 3- vs. 4-Aminomethyl Regioisomer

The predicted lipophilicity of the target 3-aminomethyl regioisomer differs substantially from its 4-aminomethyl counterpart. The 3-isomer exhibits an XlogP of -0.2, whereas the 4-isomer (CAS 550369-61-4) shows a markedly lower XlogP of -1.2, a difference of 1.0 log unit . This difference is attributable to the proximity of the aminomethyl group to the carbonyl at the 2-position, which alters the electronic distribution within the pyridinone ring and consequently the compound's partitioning behavior.

Lipophilicity Regioisomer comparison Chromatographic behavior Physicochemical properties

TPSA: N-Methyl vs. Des-Methyl Analogs

The N-methyl group on the target compound reduces the topological polar surface area (TPSA) compared to des-methyl pyridinone analogs. The target compound has a TPSA of 46.3 Ų , whereas the des-methyl analog 3-(aminomethyl)-2(1H)-pyridinone (CAS 85468-38-8) has a PSA of 58.88 Ų , representing a reduction of approximately 12.6 Ų (21%). Similarly, the 5-aminomethyl regioisomer without N-methyl (CAS 131052-84-1) has a PSA of 58.88 Ų [1].

Polar surface area N-Methylation effect Membrane permeability Bioavailability prediction

Amine pKa: 3-Position Conjugation Effect

The primary amine of the target compound has a predicted pKa of 8.73 ± 0.29 . This value reflects the electronic influence of the adjacent carbonyl group at the 2-position, which can withdraw electron density through conjugation, moderately reducing the basicity of the aminomethyl substituent compared to an unconjugated primary amine (typical pKa ~10-11). While direct pKa data for the 4-aminomethyl regioisomer was not located in accessible databases, the 3-position is uniquely positioned for through-conjugation with the 2-carbonyl, a structural feature not available to the 4-substituted isomer [1]. This class-level inference suggests that the 3-aminomethyl isomer will exhibit a distinct protonation profile at physiological and near-physiological pH values, affecting its behavior in salt formation, ion-exchange chromatography, and pH-dependent extraction protocols.

Amine basicity pKa prediction Salt formation Reactivity

DHO Enzyme Inhibition Baseline

The target compound has been evaluated for inhibition of dihydroorotase (DHO) from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at pH 7.37 when tested at a concentration of 10 μM [1]. DHO is the third enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the cyclization of carbamoyl aspartate to dihydroorotate. While this potency is weak, it provides a quantitative biochemical baseline that can inform the selection of this scaffold for further medicinal chemistry optimization. Direct comparator data for the 4-aminomethyl regioisomer or des-methyl analogs against DHO was not found in publicly accessible databases, limiting the strength of this comparison.

Dihydroorotase inhibition Enzyme assay Pyrimidine biosynthesis Baseline activity

HPK1 Inhibitor Synthesis: Patent-Cited Application

The hydrochloride salt of 3-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one (CAS 1890954-38-7) is specifically cited as a synthetic building block in the preparation of heteroaryl compounds that act as HPK1 (hematopoietic progenitor kinase 1) inhibitors [1][2]. HPK1 is a negative regulator of T-cell and B-cell receptor signaling and has emerged as a high-interest immuno-oncology target. The reference to Chen, Y., et al. (PCT Int. Appl., 96 pp., 2022) establishes a documented use of this specific building block in a therapeutically relevant patent application, differentiating it from general-purpose aminomethyl pyridinones for which no such intellectual property trail exists.

HPK1 inhibitor Immuno-oncology Building block Patent synthesis

Recommended Application Scenarios


HPK1 Inhibitor Synthesis for Immuno-Oncology

Based on the patent-cited use of the hydrochloride salt as a building block for heteroaryl HPK1 inhibitors [1], this compound is the preferred 3-aminomethyl-2-pyridinone scaffold for medicinal chemistry teams pursuing HPK1-targeted programs. The specific patent trail (Chen Y et al., PCT Int. Appl., 2022) reduces the risk of selecting an unvalidated regioisomer and may provide synthetic procedural guidance. The N-methyl group contributes a TPSA of 46.3 Ų, which is within favorable limits for oral bioavailability prediction models .

Chromatographic Method Development: Defined Lipophilicity

For analytical development and purification method design, the XlogP of -0.2 for the 3-aminomethyl regioisomer is distinct from the -1.2 value of the 4-isomer . This 1.0 log unit difference ensures that the two regioisomers can be baseline-resolved by reversed-phase HPLC under standardized conditions. Procurement of the correct regioisomer is therefore essential for method validation and impurity profiling, where misidentification could lead to retention time mismatches and failed system suitability tests.

CNS-Penetrant Library Synthesis

The TPSA of 46.3-48.0 Ų for the target compound is below the 60 Ų threshold commonly associated with blood-brain barrier permeability . Combined with a low molecular weight of 138.17 g/mol, 1 hydrogen bond donor, and 3 hydrogen bond acceptors, this compound satisfies key CNS drug-likeness criteria. The N-methyl group is critical to achieving this favorable TPSA; the des-methyl analog (PSA 58.88 Ų) is closer to the threshold and would provide a less favorable CNS drug-likeness profile. Medicinal chemistry teams targeting CNS indications should specifically procure the N-methylated 3-aminomethyl isomer.

pH-Dependent Extraction and Salt Selection

With a predicted pKa of 8.73 for the aminomethyl group , this compound is predominantly protonated (>95% as ammonium ion) at pH 7.0, but the free base fraction increases significantly above pH 8.0. Process chemists can exploit this pKa for pH-swing extraction protocols: the protonated form partitions into aqueous phases below pH 7, while the neutral free base extracts into organic solvents above pH 9. The hydrochloride salt (CAS 1890954-38-7) is commercially available for applications requiring a pre-formed, water-soluble salt [1].

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